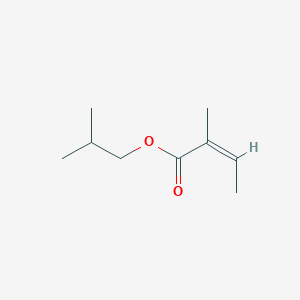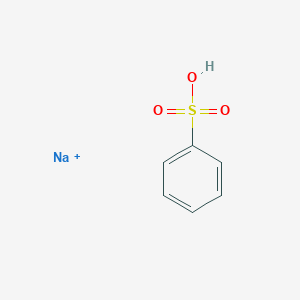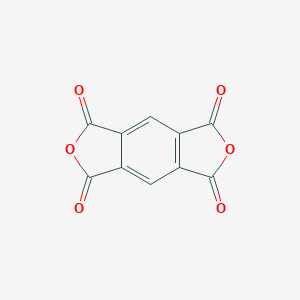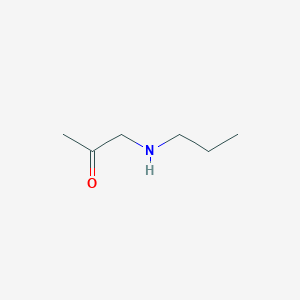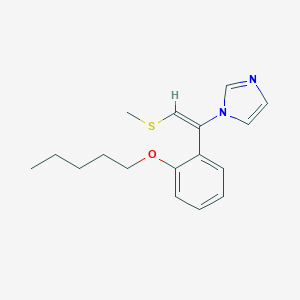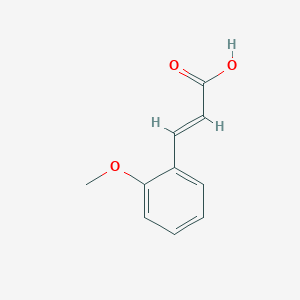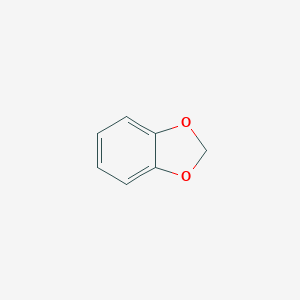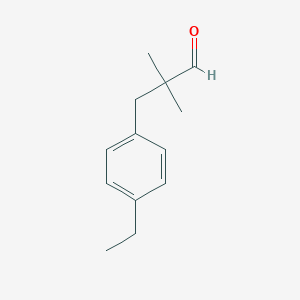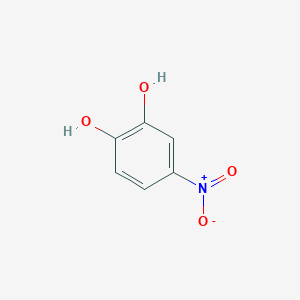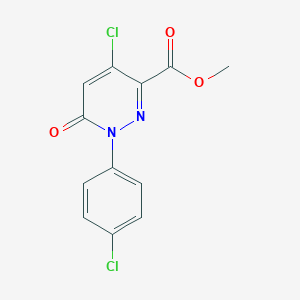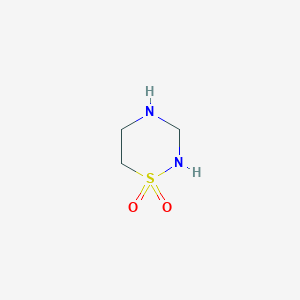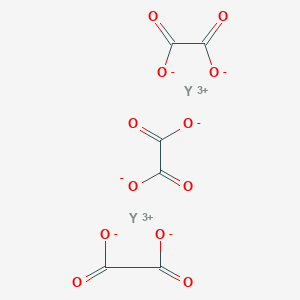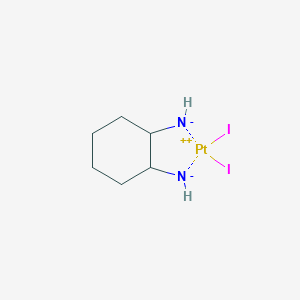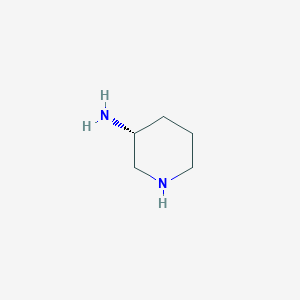![molecular formula C8H10N2O2S B145953 Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) CAS No. 136742-80-8](/img/structure/B145953.png)
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) is a chemical compound with the molecular formula C10H11NO2S. It is commonly known as 3-APT or 3-aminopyridine-2-thiol propionic acid. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-APT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It also acts as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Biochemical And Physiological Effects
3-APT has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also increases the levels of antioxidant enzymes such as superoxide dismutase, which helps to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-APT in laboratory experiments is its ability to inhibit the inflammatory response without causing significant toxicity. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-APT. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential use of 3-APT in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-APT is a promising compound that has been widely studied for its potential applications in various fields of scientific research. Its unique properties and potential therapeutic benefits make it a valuable tool for researchers in the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 3-APT is a multi-step process that involves the reaction of 3-aminopyridine-2-thiol with propionic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-APT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
CAS RN |
136742-80-8 |
|---|---|
Product Name |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) |
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
InChI Key |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
synonyms |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



